molecular formula C21H18BrF3N4O2S B2451780 N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide CAS No. 477713-22-7

N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide

Katalognummer: B2451780
CAS-Nummer: 477713-22-7
Molekulargewicht: 527.36
InChI-Schlüssel: BBEPUASFYXDKPS-KBKYJPHKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide is a useful research compound. Its molecular formula is C21H18BrF3N4O2S and its molecular weight is 527.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the context of anticancer and antimicrobial activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a pyrazole ring substituted with a bromophenyl group and a trifluoromethyl moiety, which are known to enhance biological activity. The presence of the sulfanyl and methoxy groups further contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of anticancer and antimicrobial properties. Below is a summary of key findings:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways. It specifically targets the mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase activation.
  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:
    • HCT-116 (Colon Cancer) : Exhibited an IC50 value of approximately 6.2 μM, indicating potent activity against this cell line.
    • T47D (Breast Cancer) : Showed IC50 values of 43.4 μM and 27.3 μM for different derivatives, suggesting varying levels of potency among related compounds .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : The compound has displayed notable antibacterial and antifungal properties against several pathogenic strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death .

Comparative Biological Activity Table

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerHCT-1166.2 μM
T47D27.3 - 43.4 μM
AntibacterialStaphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
AntifungalCandida albicans12 μg/mL

Case Study 1: Anticancer Screening

A study published in Cancer Research screened a library of compounds for their ability to inhibit tumor growth in multicellular spheroids. This compound was identified as one of the most effective agents, significantly reducing spheroid size compared to controls .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial resistance, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited growth but also displayed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromophenylsulfanyl group and methoxyimino moiety participate in nucleophilic substitution under basic or acidic conditions.

Reaction Type Reagents/Conditions Products Citations
Aromatic substitutionK₂CO₃/DMF, 80°CReplacement of bromine with nucleophiles (e.g., amines, thiols)
Methoxy group cleavageHBr/AcOH, refluxFormation of hydroxylamine intermediates

For example, treatment with primary amines in DMF replaces the bromine atom, generating derivatives with modified electronic profiles.

Hydrolysis and Oxidation Reactions

The trifluoromethyl group and imine bond are susceptible to hydrolysis and oxidation:

Reaction Type Reagents/Conditions Products Citations
Acidic hydrolysisHCl (6M), 60°CCleavage of imine to form aldehyde and acetamide fragments
Oxidation of sulfanylH₂O₂/AcOH, 25°CConversion of sulfanyl (-S-) to sulfonyl (-SO₂-) group

Hydrolysis under acidic conditions breaks the imine bond, yielding 5-((4-bromophenyl)sulfanyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and 4-acetamidobenzaldehyde.

Reduction Reactions

The imine (C=N) bond undergoes selective reduction:

Reagent System Conditions Product Yield Citations
NaBH₄/MeOH0°C, 2hSecondary amine derivative78%
H₂/Pd-C1 atm, EtOHSaturated amine with retained trifluoromethyl65%

Reduction preserves the pyrazole core and trifluoromethyl group while modifying the imine’s electronic properties.

Synthetic Routes and Key Intermediates

The compound is synthesized via a three-step pathway:

  • Pyrazole Formation :

    • Condensation of hydrazine with 4,4,4-trifluoro-1-(4-bromophenylthio)-2-butanone.

    • Conditions : EtOH, Δ, 12h .

  • Methoxyimino Installation :

    • Reaction with O-methoxyamine hydrochloride.

    • Catalyst : Pyridine, CH₂Cl₂, 25°C .

  • Acetamide Coupling :

    • EDC/HOBt-mediated coupling with 4-aminophenylacetamide.

    • Solvent : DMF, 0°C → RT .

Reaction Optimization Parameters

Critical parameters for maximizing yield and selectivity:

Parameter Optimal Range Impact
Temperature60–80°CHigher temperatures accelerate substitution
Solvent PolarityDMF > MeCN > THFPolar aprotic solvents enhance nucleophilicity
CatalystPyridine or K₂CO₃Base catalysts deprotonate nucleophiles

Analytical Characterization of Reaction Products

Post-reaction analysis employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., loss of bromine signal at δ 7.5 ppm) .

  • HRMS : Validates molecular weight shifts (e.g., +16 Da upon oxidation of -S- to -SO₂-) .

  • HPLC Purity : ≥95% for biologically tested derivatives.

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating analogs with tailored pharmacokinetic properties. Further studies should explore its catalytic asymmetric reactions and in vivo stability.

Eigenschaften

IUPAC Name

N-[4-[(E)-[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methoxyiminomethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrF3N4O2S/c1-13(30)27-16-7-3-14(4-8-16)11-26-31-12-18-19(21(23,24)25)28-29(2)20(18)32-17-9-5-15(22)6-10-17/h3-11H,12H2,1-2H3,(H,27,30)/b26-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEPUASFYXDKPS-KBKYJPHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NOCC2=C(N(N=C2C(F)(F)F)C)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/OCC2=C(N(N=C2C(F)(F)F)C)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.